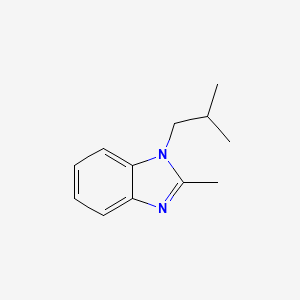

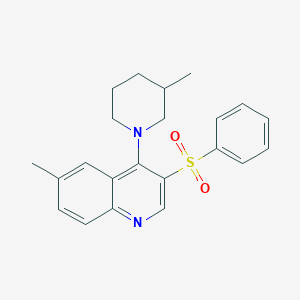

2-Methyl-1-(2-methylpropyl)benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves these reactants interacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude compared to the bulk process .

Molecular Structure Analysis

Benzimidazole is a base, and it can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .

Chemical Reactions Analysis

Benzimidazole undergoes various chemical reactions. It can act as a base, reacting with acids to form salts . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Physical And Chemical Properties Analysis

Benzimidazole appears as a white solid that forms tabular crystals . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .

科学的研究の応用

Anticancer Agents

Benzimidazole derivatives, including 2-Methyl-1-(2-methylpropyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed a significant increase in anticancer activity .

Antibacterial and Antifungal Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Antiviral Agents

Benzimidazole derivatives have been reported to possess antiviral activity . The structure of benzimidazole is analogized with the nucleotides found in the human body, making them potential candidates for antiviral agents .

Anti-inflammatory Agents

Benzimidazole derivatives have been reported to possess anti-inflammatory activity . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Antitubercular Agents

Benzimidazole derivatives have been reported to possess antitubercular activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

Antioxidant Agents

Benzimidazole derivatives have been reported to possess antioxidant activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that 2-Methyl-1-(2-methylpropyl)benzimidazole may interact with a variety of biological targets.

Mode of Action

For instance, in the context of anticancer activity, some benzimidazole derivatives have been evaluated against specific cell lines . The interaction of 2-Methyl-1-(2-methylpropyl)benzimidazole with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that multiple pathways could be affected

Result of Action

Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels

Safety and Hazards

将来の方向性

Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their enormous medicinal value . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active area of research, with recent advances and new perspectives continually emerging .

特性

IUPAC Name |

2-methyl-1-(2-methylpropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFRJPMGFXDUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-methylpropyl)benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)

![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)

![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)

![dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2692241.png)

![3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692248.png)

![methyl 3-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}thiophene-2-carboxylate](/img/structure/B2692249.png)